4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives . This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For instance, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one: Another indole derivative with similar structural features.
2,3-Dihydroindole-2-one: A simpler indole derivative with a similar core structure.
Uniqueness
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and methyl groups on the indole ring can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H9Cl2NO |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
4,7-dichloro-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C10H9Cl2NO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
ZCZBTTGQYJNNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2NC1=O)Cl)Cl)C |
Origin of Product |
United States |
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